molecular formula C15H15N3O B15066432 Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- CAS No. 83584-84-3

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)-

Cat. No.: B15066432
CAS No.: 83584-84-3
M. Wt: 253.30 g/mol
InChI Key: YZIXJWKBIJOQPN-UHFFFAOYSA-N
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Description

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with an acetamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- typically involves the reaction of 1,4-dimethyl-5H-pyrido(4,3-b)indol-3-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or interfere with the replication of viral RNA, thereby exhibiting its antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- apart is its unique combination of the indole nucleus with an acetamide group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

83584-84-3

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)acetamide

InChI

InChI=1S/C15H15N3O/c1-8-14-13(9(2)16-15(8)17-10(3)19)11-6-4-5-7-12(11)18-14/h4-7,18H,1-3H3,(H,16,17,19)

InChI Key

YZIXJWKBIJOQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=C1NC(=O)C)C)C3=CC=CC=C3N2

Origin of Product

United States

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